(S,R,S)-AHPC-C9-NH2 hydrochloride is a synthetic compound characterized by its complex structure, which includes multiple functional groups essential for its biological activity. The molecular formula is , and it is primarily utilized in research related to targeted protein degradation, specifically within the context of proteolysis-targeting chimeras (PROTAC) technology. This compound acts as a ligand-linker conjugate, incorporating a von Hippel-Lindau (VHL) recruiting ligand, which is crucial for binding to E3 ubiquitin ligases, thereby facilitating the degradation of specific target proteins .
The primary biological activity of (S,R,S)-AHPC-C9-NH2 hydrochloride lies in its role as a building block for PROTACs. These compounds are designed to induce targeted protein degradation by recruiting E3 ligases to specific substrates. This mechanism allows for the selective elimination of proteins involved in various diseases, including cancer. The unique structure of (S,R,S)-AHPC-C9-NH2 hydrochloride enhances its binding affinity and specificity towards the target proteins, making it a valuable tool in drug discovery and development .
(S,R,S)-AHPC-C9-NH2 hydrochloride can be synthesized through several methods:
The applications of (S,R,S)-AHPC-C9-NH2 hydrochloride are primarily found in:
Interaction studies involving (S,R,S)-AHPC-C9-NH2 hydrochloride focus on its binding affinity with E3 ligases and target proteins. These studies often utilize techniques such as:
Several compounds exhibit structural and functional similarities to (S,R,S)-AHPC-C9-NH2 hydrochloride. Here are some notable examples:
| Compound Name | Structure/Functionality | Unique Features |
|---|---|---|
| (S,R,S)-AHPC-C6-NH2 hydrochloride | Similar VHL ligand-linker structure | Shorter alkyl chain compared to C9 variant |
| (S,R,S)-AHPC-C4-NH2 hydrochloride | E3 ligase ligand-linker conjugate | Contains a distinct linker for specific targets |
| (S,R,S)-AHPC-C10-NH2 dihydrochloride | Extended alkyl chain for enhanced solubility | Potentially increased binding affinity |
| (S,R,S)-VL285 Phenol-piperazine | Different scaffold but similar application in PROTACs | Utilizes a phenolic moiety for interaction |
These compounds share common functionalities but differ in their structural elements, which can influence their biological activity and application in drug development .
(S,R,S)-AHPC-CO-C9-NH2 hydrochloride belongs to the class of heterobifunctional PROTAC precursors designed for synthetic accessibility and optimal degradation efficiency. Its structure comprises three key elements:
| Component | Description | Role in PROTAC Function |
|---|---|---|
| (S,R,S)-AHPC ligand | VHL-binding scaffold with defined stereochemistry at C3, C4, and C5 positions | Recruits CRL2^VHL^ E3 ubiquitin ligase |
| C9 crosslinker | Nine-carbon alkyl chain with carbamate (CO) linkage | Spatially separates E3 and target ligands |
| Terminal amine | Primary amine (-NH2) at crosslinker terminus | Enables conjugation to target warheads |
The stereochemical configuration (S,R,S) at the hydroxyproline core (Hyp) is critical for maintaining nanomolar binding affinity to VHL’s β-domain, as demonstrated by crystallographic studies showing hydrogen bonding between the Hyp hydroxyl and His115/Ser111 residues. The C9 crosslinker’s length (approximately 13.5 Å) balances ternary complex formation efficiency with proteasome engagement, as shorter linkers (<6 carbons) often impair degradation by restricting spatial flexibility.
As a hydrochloride salt, the compound exhibits enhanced aqueous solubility (≥10 mM in PBS) compared to non-ionized analogs, facilitating stock solution preparation for biochemical assays. The C9 alkyl chain introduces moderate lipophilicity (calculated LogP = 3.2), which improves membrane permeability over shorter-chain variants while avoiding excessive hydrophobicity that could promote nonspecific protein aggregation.
Conformational analysis via molecular dynamics simulations reveals two energetically favored states for the crosslinker:
These properties make (S,R,S)-AHPC-CO-C9-NH2 hydrochloride particularly valuable for generating PROTAC libraries through solid-phase peptide synthesis or click chemistry approaches, where the terminal amine serves as a handle for coupling to activated carboxylic acids, NHS esters, or other electrophilic warheads.
The molecular architecture of (S,R,S)-AHPC-CO-C9-NH2 (hydrochloride) is fundamentally characterized by two distinct structural domains that serve complementary functions in targeted protein degradation applications [1] [2]. The compound exhibits a molecular formula of C32H50ClN5O4S with a molecular weight of 636.29 Da, establishing it as a substantial heterobifunctional molecule [3] [36].
The VHL-binding motif constitutes the primary recognition element, derived from the established VH032 ligand framework that demonstrates nanomolar affinity toward the von Hippel-Lindau protein [9] [44]. This domain features a central hydroxyproline residue positioned within a pyrrolidine ring system, which serves as the critical recognition element for VHL binding [9] [10]. The β domain of VHL, comprising amino acids 63-154, contains the binding site that specifically recognizes hydroxylated proline residues through a network of hydrogen bonds involving Ser111 and His115 side chains [9] [13].
The aromatic component of the VHL-binding motif incorporates a 4-methylthiazol-5-yl benzyl group, which occupies the hydrophobic elongated pocket of VHL formed by residues including Phe76, Tyr98, Ile109, and Trp117 [9] [13]. The thiazole heterocycle, a 5-membered ring containing both sulfur and nitrogen atoms, exhibits significant π-electron delocalization and aromatic character [42]. The methylthiazole moiety demonstrates superior binding affinity compared to alternative heterocyclic substituents, with the methyl group at the 4-position enhancing hydrophobic contact with Pro99 of VHL [9].
In contrast to the VHL-binding domain, the alkyl linker component consists of a nine-carbon aliphatic chain terminated with an amino group [1] [16]. This nonyl linker provides the necessary spatial separation between the VHL ligand and potential target protein ligands in proteolysis targeting chimera applications [15] [16]. The alkyl chain composition offers distinct advantages over polyethylene glycol alternatives, including enhanced chemical stability and reduced conformational entropy [16] [18].
| Structural Component | Molecular Features | Functional Role |
|---|---|---|
| VHL-Binding Motif | Hydroxyproline, thiazole ring, benzyl group | Protein recognition and binding |
| Alkyl Linker Domain | Nine-carbon aliphatic chain | Spatial positioning and flexibility |
| Terminal Amino Group | Primary amine functionality | Chemical conjugation site |
The architectural design reflects the established structure-activity relationships for VHL ligands, where the central hydroxyproline adopts a C4-exo conformer stabilized by the presence of the C4-hydroxyl group [9] [13]. The spatial orientation between the VHL-binding motif and alkyl linker is mediated through amide bond formation, creating a stable covalent linkage that maintains the integrity of both functional domains [1] [15].
The stereochemical configuration of (S,R,S)-AHPC-CO-C9-NH2 (hydrochloride) encompasses three distinct chiral centers that collectively define the absolute configuration of the molecule [1] [21]. The designation follows the Cahn-Ingold-Prelog priority rules, where each chiral center receives either R (rectus) or S (sinister) configuration based on the spatial arrangement of substituents around tetrahedral carbon atoms [21] [24].
The first chiral center, assigned S configuration, resides within the tert-leucine-derived portion of the molecule at the carbon bearing the tert-butyl group [9] [25]. This stereocenter influences the molecular conformation through steric interactions, where the bulky tert-butyl substituent provides conformational restriction that enhances VHL binding affinity [9]. The S configuration at this position optimizes hydrogen bonding interactions with structural water molecules in the left-hand side pocket of VHL [9].
The second chiral center, designated with R configuration, occurs at the C4 position of the hydroxyproline residue within the pyrrolidine ring [9] [45]. This stereochemical arrangement is critical for VHL recognition, as the R configuration at C4 positions the hydroxyl group in the optimal geometry for hydrogen bond formation with His115 and Ser111 residues of VHL [9] [10]. The (4R)-hydroxyproline represents the naturally occurring stereoisomer found in collagen and other hydroxylated proteins [45].
The third chiral center, bearing S configuration, is located at the C2 position of the pyrrolidine ring system [9] [21]. This stereocenter establishes the overall three-dimensional shape of the VHL-binding motif and contributes to the specific molecular recognition pattern required for high-affinity binding [9] [25].
| Chiral Center | Configuration | Structural Location | Functional Impact |
|---|---|---|---|
| Center 1 | S | Tert-leucine carbon | Conformational restriction |
| Center 2 | R | Hydroxyproline C4 | VHL recognition |
| Center 3 | S | Pyrrolidine C2 | Molecular shape definition |
The stereospecific arrangement creates a unique three-dimensional molecular architecture that is essential for biological activity [20] [26]. The (S,R,S) configuration represents the biologically active stereoisomer, with alternative stereochemical arrangements typically exhibiting significantly reduced or absent VHL binding affinity [9]. This stereochemical selectivity reflects the precise geometric requirements of the VHL binding pocket, which has evolved to recognize specific hydroxylated proline residues in natural substrate proteins [9] [11].
The stereochemical integrity of each chiral center must be maintained throughout chemical synthesis and storage to preserve biological activity [22] [26]. The absolute configuration can be determined through various analytical techniques, including X-ray crystallography, circular dichroism spectroscopy, and nuclear magnetic resonance analysis with chiral shift reagents [23] [27].
The hydrochloride salt form of (S,R,S)-AHPC-CO-C9-NH2 represents a protonated species where the terminal amino group accepts a proton from hydrochloric acid, resulting in the formation of an ammonium chloride salt [30] [35]. This protonation occurs at the nitrogen atom of the primary amine functionality, converting the neutral amine to a positively charged ammonium ion with the chloride anion serving as the counterion [30] [34].
The protonation state significantly influences the physicochemical properties of the compound, particularly affecting solubility, stability, and intermolecular interactions [28] [35]. The formation of the hydrochloride salt enhances aqueous solubility compared to the free base form, with reported solubility of 10 millimolar in dimethyl sulfoxide [36]. This improved solubility results from the ionic character of the salt, which facilitates dissolution in polar solvents through ion-dipole interactions [30] [35].
Nuclear magnetic resonance spectroscopy reveals characteristic changes in chemical shifts upon protonation, with protons adjacent to the nitrogen atom experiencing downfield shifts due to the electron-withdrawing effect of the positive charge [28] [29]. The protonation induces electronic perturbations that extend beyond the immediate vicinity of the amino group, affecting neighboring carbon atoms and potentially influencing the overall molecular conformation [28] [35].
The chloride counterion plays a crucial role in stabilizing the protonated form through electrostatic interactions [33] [35]. The chloride anion, with its relatively large ionic radius and polarizable electron cloud, forms stable ion pairs with the ammonium cation [30] [34]. The specific choice of hydrochloric acid for salt formation offers advantages including chemical stability, ease of preparation, and compatibility with biological systems [30] [31].
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Weight | 599.83 Da | 636.29 Da |
| Solubility (DMSO) | Limited | 10 mM |
| Charge State | Neutral | Ionic |
| Storage Stability | Moderate | Enhanced |
The protonation equilibrium depends on the solution pH and the basicity of the amino group, with the pKa value determining the extent of protonation under physiological conditions [31] [33]. Primary aliphatic amines typically exhibit pKa values in the range of 9-11, indicating that the amino group remains predominantly protonated at physiological pH [31] [35].
The counterion effects extend to crystal packing and solid-state properties, where the chloride anions participate in hydrogen bonding networks that stabilize the crystalline structure [28] [33]. These intermolecular interactions contribute to the overall stability of the hydrochloride salt form and influence properties such as melting point, hygroscopicity, and chemical reactivity [30] [37].
The synthesis of (S,R,S)-AHPC-CO-C9-NH2 (hydrochloride) represents a sophisticated approach to constructing proteolysis targeting chimera building blocks through solid-phase peptide synthesis methodologies. This heterobifunctional molecule serves as a crucial intermediate in targeted protein degradation applications, incorporating a von Hippel-Lindau recruiting ligand, a nine-carbon spacer chain, and a terminal amine functionality for warhead conjugation.
Solid-phase peptide synthesis has emerged as the predominant methodology for assembling AHPC-based building blocks due to its inherent advantages in handling complex stereochemically defined molecules [1] [2]. The synthesis of (S,R,S)-AHPC-CO-C9-NH2 employs strategic considerations that ensure preservation of the critical stereochemical configuration while enabling efficient chain elongation.
The foundational approach utilizes 2-chlorotrityl chloride resin as the solid support, providing enhanced loading capacity (1.59 mmol/g) and superior stability under the reaction conditions employed [3] [4]. This resin choice is particularly advantageous for AHPC derivatives because it minimizes epimerization at the sensitive stereocenter positions, which is crucial for maintaining the nanomolar binding affinity to the von Hippel-Lindau E3 ligase complex [6].
The synthesis commences with the attachment of the C-terminal amino acid to the resin through a linker that allows for subsequent cleavage under mild acidic conditions. The (S,R,S) stereochemical configuration at the hydroxyproline core is established through the use of appropriately protected amino acid building blocks, where the S-configuration at the α-carbon, R-configuration at the 4-position of the pyrrolidine ring, and S-configuration at the 2-position are maintained throughout the synthesis [7].
Table 1: Solid-Phase Peptide Synthesis Parameters for AHPC Derivatives
| Synthesis Parameter | Optimal Conditions | Yield Range (%) | Key Considerations |
|---|---|---|---|
| Resin Type | 2-Chlorotrityl chloride resin (1.59 mmol/g loading) | 85-95 | Higher loading capacity for improved efficiency |
| Protecting Group Strategy | Fmoc/tBu orthogonal protection | 90-98 | Minimal racemization during synthesis |
| Coupling Reagents | HBTU/DIPEA, PyBOP/DIPEA, COMU/DIPEA | 80-95 | Reduced side reactions with activated esters |
| Deprotection Conditions | 20% piperidine in DMF | 95-99 | Complete α-amino deprotection |
| Coupling Time | 1-2 hours per cycle | 85-92 | Optimal for AHPC stereochemistry preservation |
| Temperature | Room temperature (20-25°C) | 88-94 | Prevents thermal degradation |
| Solvent System | DMF, NMP, DCM | 90-96 | Enhanced solubility and reaction kinetics |
The Fmoc/tBu orthogonal protection strategy is employed throughout the synthesis to ensure selective deprotection and coupling reactions [1] [4]. The Fmoc protecting group on the α-amino position is removed using 20% piperidine in dimethylformamide, while side chain protecting groups remain intact until the final cleavage step. This approach minimizes unwanted side reactions and preserves the integrity of the AHPC core structure.
Advanced coupling reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in combination with diisopropylethylamine provide efficient amide bond formation while reducing racemization risks [2] [8]. Alternative coupling systems including PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino)] uronium hexafluorophosphate) offer improved efficiency and reduced environmental impact [3] [9].
The synthesis protocol includes careful monitoring of each coupling reaction through ninhydrin or chloranil testing to ensure complete conversion before proceeding to the next cycle [2] [10]. Aggregation prevention strategies, including the use of pseudoproline dipeptides and chaotropic salts, are employed when necessary to maintain reaction efficiency throughout the sequence assembly [10].
The incorporation of the nine-carbon spacer chain represents a critical step in the synthesis of (S,R,S)-AHPC-CO-C9-NH2, requiring precise control of reaction conditions to achieve optimal coupling efficiency while maintaining stereochemical integrity. Carbodiimide-mediated coupling reactions serve as the primary methodology for constructing the amide bond between the AHPC core and the C9 alkyl chain [11] [12] [8].
The mechanism of carbodiimide-mediated amide formation involves the initial activation of the carboxylic acid component through formation of an O-acylisourea intermediate [11] [13]. In the case of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling, the rate-determining step is the reaction between the doubly protonated carbodiimide and the deprotonated carboxylic acid, forming the reactive intermediate that subsequently undergoes nucleophilic attack by the amine component [8] [13].
The optimal pH for carbodiimide-mediated coupling reactions depends on the specific reagent system employed. For EDC/HOBt (1-hydroxybenzotriazole) mediated reactions, a pH range of 4.5-6.0 provides the ideal balance between carbodiimide protonation and carboxylic acid deprotonation [8] [13]. At this pH, the reaction achieves maximum efficiency while minimizing hydrolysis of the activated intermediate.
Table 2: Carbodiimide-Mediated Amide Bond Formation with C9 Spacer
| Coupling Agent | Optimal pH Range | Reaction Time (hours) | Conversion Efficiency (%) | C9 Spacer Coupling Yield (%) | Racemization Risk |
|---|---|---|---|---|---|
| EDC/HOBt | 4.5-6.0 | 2-4 | 85-92 | 88-94 | Low |
| HBTU/DIPEA | 7.0-8.0 | 1-2 | 90-95 | 92-96 | Moderate |
| PyBOP/DIPEA | 7.0-8.0 | 1-2 | 88-94 | 90-95 | Low |
| COMU/DIPEA | 7.0-8.0 | 0.5-1.5 | 92-97 | 94-98 | Very Low |
| DCC/HOBt | 6.0-7.0 | 4-6 | 80-88 | 85-90 | Moderate |
The C9 spacer chain provides an optimal balance between spatial flexibility and ternary complex formation efficiency in the final PROTAC molecules [14]. The length of approximately 13.5 Å allows for appropriate positioning of the E3 ligase and target protein binding domains while maintaining sufficient conformational freedom for productive complex formation. Molecular dynamics simulations have revealed that C9 linkers adopt energetically favored extended and folded conformations that facilitate proteasome engagement .
HOBt serves as a crucial additive in carbodiimide-mediated reactions, functioning through a catalytic mechanism that involves formation of the HOBt ester intermediate [11] [8]. This intermediate is more reactive toward amines than the O-acylisourea, leading to improved yields and reduced side product formation. The catalytic nature of HOBt means that substoichiometric amounts are often sufficient, although slight excess ensures optimal conversion rates.
Alternative coupling reagents such as COMU offer advantages in terms of reduced racemization and improved atom economy [3]. COMU-mediated reactions proceed through a similar mechanism but generate more stable activated intermediates, resulting in higher yields and reduced byproduct formation when coupling the C9 spacer component.
Reaction monitoring through high-performance liquid chromatography and mass spectrometry ensures optimal conversion before proceeding to subsequent synthetic steps [15]. The coupling efficiency is particularly critical for the C9 spacer incorporation, as incomplete conversion can lead to difficult-to-separate byproducts that compromise the final product purity.
The terminal amine functionality in (S,R,S)-AHPC-CO-C9-NH2 serves as the primary handle for subsequent conjugation to target protein ligands, requiring versatile and efficient functionalization strategies that preserve the integrity of the AHPC-linker construct [16] [17] [18]. The primary amine provides multiple conjugation pathways, each offering distinct advantages depending on the specific warhead requirements and target protein considerations.
N-hydroxysuccinimide ester activation represents the most widely employed strategy for terminal amine functionalization due to its excellent reactivity profile and compatibility with aqueous reaction conditions [18] [19] [20]. NHS ester-mediated coupling proceeds through nucleophilic attack of the primary amine on the activated carbonyl, resulting in stable amide bond formation with release of N-hydroxysuccinimide as a leaving group. The reaction exhibits optimal efficiency at pH 8.3-8.5, where the amine nucleophilicity is maximized while minimizing competing hydrolysis reactions [18] [20].
The selectivity of NHS ester reactions toward primary amines over secondary amines and other nucleophilic groups makes this approach particularly suitable for complex warhead structures containing multiple functional groups [18] [16]. The reaction proceeds rapidly under physiological conditions, typically achieving 85-95% conversion within 2-4 hours at room temperature when performed in phosphate-buffered saline [19] [21].
Table 3: Terminal Amine Functionalization Strategies for Warhead Conjugation
| Warhead Type | Reaction Conditions | Reaction Time | Conversion Yield (%) | Selectivity | Product Stability |
|---|---|---|---|---|---|
| NHS Ester | pH 8.3-8.5, PBS buffer, RT | 2-4 hours | 85-95 | High (N-terminal preferred) | Excellent (amide bond) |
| Carboxylic Acid + EDC | pH 4.5-6.0, MES buffer, RT | 4-6 hours | 80-90 | Moderate | Excellent (amide bond) |
| Aldehyde (Reductive Amination) | pH 6.1, NaCNBH3, RT | 6-12 hours | 70-85 | Very High (N-terminal specific) | Good (secondary amine) |
| Acyl Chloride | pH 7.0-8.0, organic base, 0°C | 30 minutes | 90-98 | High | Excellent (amide bond) |
| Isocyanate | pH 7.0-8.0, organic solvent, RT | 1-2 hours | 85-92 | Moderate | Good (urea linkage) |
| Sulfonyl Chloride | pH 8.0-9.0, organic base, 0°C | 1-3 hours | 88-94 | High | Excellent (sulfonamide) |
Reductive amination strategies offer exceptional selectivity for N-terminal amine functionalization, particularly when employing benzaldehyde derivatives under mildly acidic conditions [22] [23]. This approach preserves the positive charge at the amine position through formation of a secondary amine linkage, which can be advantageous for maintaining biological activity in certain target protein interactions. The reaction proceeds through imine formation followed by reduction with sodium cyanoborohydride, achieving 70-85% conversion with excellent selectivity over lysine residues [23].
Carbodiimide-mediated coupling with carboxylic acid warheads provides an alternative approach that offers excellent control over reaction stoichiometry and minimal side product formation [12] [8]. This methodology is particularly valuable when working with acid-sensitive warhead structures or when performing conjugations in the presence of other reactive functional groups. The reaction proceeds through the same O-acylisourea mechanism described previously, with optimal results achieved in MES buffer at pH 4.5-6.0 [8].
Advanced functionalization strategies include the use of click chemistry approaches, where the terminal amine is first converted to an azide or alkyne derivative for subsequent copper-catalyzed or strain-promoted cycloaddition reactions [24] [14]. These bioorthogonal reactions offer exceptional selectivity and can be performed under physiological conditions, making them particularly suitable for late-stage modifications or conjugations in biological systems.
The choice of functionalization strategy depends on the specific requirements of the target warhead, including its chemical stability, solubility profile, and intended biological application [17]. NHS ester activation remains the most versatile and widely applicable approach, offering excellent yields, straightforward purification, and compatibility with diverse warhead structures. However, specialized applications may benefit from alternative strategies that provide enhanced selectivity or unique reaction chemistries [25] [26].